molecular formula C4H6N2O B124684 5-Hydroxy-1-methylpyrazole CAS No. 33641-15-5

5-Hydroxy-1-methylpyrazole

Cat. No.: B124684
CAS No.: 33641-15-5
M. Wt: 98.1 g/mol
InChI Key: JMARSTSWTFXHMC-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methylpyrazole is an organic compound with the chemical formula C4H6N2O. It is characterized by the presence of hydroxy and methyl functional groups attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-1-methylpyrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under controlled conditions. Another method includes the oxidation of 1-methyl-5-amino-pyrazole using hydrogen peroxide in a suitable solvent such as dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1-methyl-5-oxo-pyrazole, while reduction can produce 1-methyl-5-amino-pyrazole .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-5-ol
  • 1-Methyl-5-hydroxy-1H-pyrazole
  • 1-Methyl-5-hydroxypyrazole
  • 2-Methyl-2H-pyrazol-3-ol

Uniqueness

5-Hydroxy-1-methylpyrazole is unique due to its specific combination of hydroxy and methyl groups attached to the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMARSTSWTFXHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312855
Record name 1-Methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33641-15-5
Record name 1-Methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the stability of 5-hydroxy-1-methylpyrazole unique, particularly in the context of brepocitinib metabolism?

A: this compound is a key metabolite (M1) of the drug brepocitinib, a Janus kinase inhibitor. While initially not detected in circulation during early studies, further research revealed that M1 exhibits unusual instability in biological matrices like human plasma and phosphate buffer. [] This instability stems from a chemical oxidation process that leads to the loss of the this compound moiety, ultimately forming an aminopyrimidine cleavage product (M2). [] This unexpected instability highlights the importance of understanding metabolite stability when evaluating drug metabolism.

Q2: Can you provide an example of a synthetic route to obtain a this compound derivative?

A: One example involves the synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). This process starts by reacting methyl (2E)-3-methoxyacrylate with excess methylhydrazine to yield crude 1-methyl-2-pyrazolin-5-one. Subsequently, this intermediate is reacted with cyclohexanone to obtain the final 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) derivative in high yield (86%). [] This example demonstrates a potential synthetic approach to access structurally related this compound derivatives.

Q3: Are there any known reactions where this compound derivatives serve as building blocks for more complex structures?

A: Research shows that 5-chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide in dimethyl sulfoxide to produce a mixture of two products: 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. [] This reaction highlights the potential of utilizing this compound derivatives as starting materials in organic synthesis to generate structurally diverse compounds, including those with potentially valuable biological activities.

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